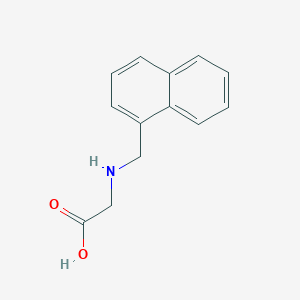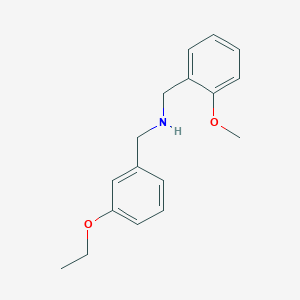
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine, also known as BEMFA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BEMFA belongs to the class of benzylamine compounds and has been shown to exhibit promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine is not fully understood. However, it has been suggested that N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine may act by modulating the activity of certain enzymes and receptors in the body. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the production of inflammatory mediators. In addition, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine in lab experiments is its high potency and selectivity. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has been shown to exhibit potent anti-inflammatory and anti-cancer properties at relatively low concentrations. However, one of the limitations of using N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine. One area of research is the development of more efficient synthesis methods for N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine and its derivatives. Another area of research is the investigation of the potential therapeutic applications of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the development of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine-based drug delivery systems could enhance its therapeutic potential and reduce its limitations.
Synthesemethoden
The synthesis of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine involves the reaction between 3-bromo-5-ethoxy-4-methoxybenzaldehyde and 2-furylmethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine as the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine |
|---|---|
Molekularformel |
C15H18BrNO3 |
Molekulargewicht |
340.21 g/mol |
IUPAC-Name |
N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C15H18BrNO3/c1-3-19-14-8-11(7-13(16)15(14)18-2)9-17-10-12-5-4-6-20-12/h4-8,17H,3,9-10H2,1-2H3 |
InChI-Schlüssel |
VEIWHHOTUHBODN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CO2)Br)OC |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CO2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)
![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)

![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)

